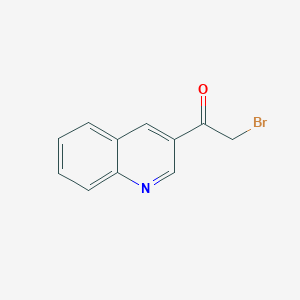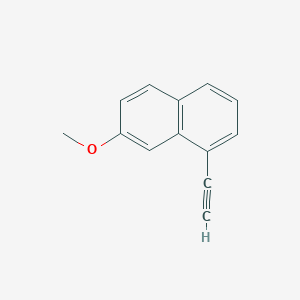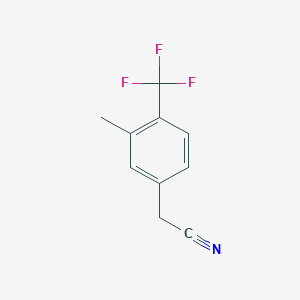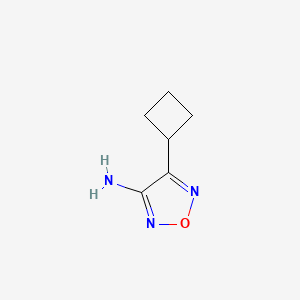
2-Methyl-2-propanyl (3S,4R)-3-cyano-4-phenyl-1-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a cyano group and a phenyl group attached to a pyrrolidine ring, with a tert-butyl ester group at the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, along with catalysts such as palladium or copper complexes.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the cyano group to an amine.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
科学的研究の応用
rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways: It can modulate biochemical pathways, affecting cellular processes such as signal transduction or metabolism.
類似化合物との比較
rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate can be compared with similar compounds to highlight its uniqueness:
rac-tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate: This compound has a hydroxyl group instead of a phenyl group, leading to different chemical properties and reactivity.
rac-tert-butyl (3R,4S)-3,4-dihydroxypiperidine-1-carboxylate: This compound has two hydroxyl groups and a piperidine ring, making it structurally different and affecting its chemical behavior.
特性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
tert-butyl (3S,4R)-3-cyano-4-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-10-13(9-17)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,10-11H2,1-3H3/t13-,14+/m1/s1 |
InChIキー |
GGOYCDNRCOQXSX-KGLIPLIRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=CC=C2)C#N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Triazolo[4,3-a]pyridin-5-amine](/img/structure/B13455977.png)
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetate](/img/structure/B13455984.png)



![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)
![2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B13456006.png)



![3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13456022.png)
![1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13456028.png)

![[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13456049.png)
